N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The systematic efforts in the synthesis of related N-substituted compounds, focusing on their potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme, highlight the significance of incorporating specific functional groups to achieve desired biological activities. The synthesis involves multiple steps, starting from a precursor molecule through esterification, treatment with hydrazine hydrate, and ring closure reaction, to finally substituting at the thiol position with electrophiles to yield various derivatives. These derivatives have shown promising antibacterial potential, particularly against both gram-negative and gram-positive bacteria. The molecular docking studies with the α-chymotrypsin enzyme protein have provided insights into the active binding sites, suggesting a correlation with the bioactivity data. This approach indicates that modifications on the oxadiazole moiety can lead to the discovery of compounds with significant antibacterial activity and moderate anti-enzymatic potential, as well as less cytotoxic compounds as evident from the cytotoxicity data (Siddiqui et al., 2014).
Biological Activity
The biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate, as part of the broader class of 1,2,4-triazines, underscores the diversity and potential of these compounds in pharmaceutical and agricultural applications. The antimicrobial and antifungal activities associated with these compounds are of particular interest, demonstrating their efficacy in comparison with standard drugs. The exploration of such compounds for antimycobacterial, antitumor, antiviral, anxiolytic, and antidepressant effects further expands their potential research applications, highlighting the versatility of the chemical structures in addressing various therapeutic needs (Ucherek et al., 2008).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of new derivatives, including their antimicrobial and anti-proliferative activities, are critical in the development of new therapeutic agents. For instance, the N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, the anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7), indicates the potential of these compounds in cancer research and treatment. The optimum anti-proliferative activity attained by specific compounds further emphasizes the importance of structural modifications to enhance biological activity (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-5-4-8-22-16(11)20-17(21-18(22)24)27-10-15(23)19-13-9-12(25-2)6-7-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAANVXMDWJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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